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Compound of Interest

Compound Name: Fura-5F AM

Cat. No.: B15554501 Get Quote

Technical Support Center: Fura-5F AM Retention
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for using probenecid to improve the intracellular retention of Fura-5F AM.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of probenecid in Fura-5F AM experiments?

A1: Fura-5F AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular

esterases into its active, membrane-impermeant form, Fura-5F. However, many cell types

possess organic anion transporters (OATs) that can actively extrude the negatively charged

Fura-5F from the cytoplasm. Probenecid is an OAT inhibitor. By blocking these transporters,

probenecid prevents the efflux of Fura-5F, leading to a more stable intracellular dye

concentration and improved signal retention over the course of the experiment.

Q2: What is the recommended concentration of probenecid to use with Fura-5F AM?

A2: The optimal concentration of probenecid should be determined empirically for each cell

type. However, a general starting range is 1 mM to 2.5 mM.[1] Some protocols may use

concentrations up to 5 mM. It is crucial to optimize the concentration, as excessively high levels

of probenecid can be cytotoxic.
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Q3: When should I add probenecid to my experimental workflow?

A3: Probenecid should be present during both the dye loading and the imaging phases of the

experiment. It is typically included in the Fura-5F AM loading buffer and also in the wash and

imaging buffers to ensure continuous inhibition of the organic anion transporters.

Q4: Can I use probenecid with other fluorescent calcium indicators?

A4: Yes, probenecid is commonly used with other acetoxymethyl (AM) ester-based calcium

indicators, such as Fura-2 AM and Fluo-4 AM, to improve their intracellular retention.[2]

Q5: Are there any alternatives to probenecid?

A5: Yes, sulfinpyrazone (typically at a concentration of 0.1–0.25 mM) is another organic anion

transporter inhibitor that can be used to reduce dye leakage.
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Issue Potential Cause Recommended Solution

Rapid loss of fluorescent

signal over time (dye leakage)

Active transport of de-esterified

Fura-5F out of the cell by

organic anion transporters.

- Add probenecid (1-2.5 mM)

or sulfinpyrazone (0.1-0.25

mM) to the loading and

imaging buffers to inhibit the

transporters.- Lower the

incubation and imaging

temperature (e.g., room

temperature instead of 37°C)

to reduce transporter activity.

Low initial fluorescence signal

- Incomplete de-esterification:

The AM ester form of the dye

is not fluorescent. Incomplete

cleavage by intracellular

esterases will result in a weak

signal. - Poor dye loading: The

Fura-5F AM may not be

efficiently entering the cells.

- De-esterification: After

loading, incubate the cells in a

dye-free buffer (containing

probenecid) for at least 30

minutes to allow for complete

de-esterification.[1]- Loading:

Optimize loading conditions

(increase incubation time or

dye concentration). Use a non-

ionic detergent like Pluronic F-

127 (typically 0.02-0.04%) in

the loading buffer to improve

the solubility of the Fura-5F

AM.

High background fluorescence

- Extracellular dye: Residual

Fura-5F AM in the extracellular

medium that has been

hydrolyzed can contribute to

background fluorescence.-

Autofluorescence: Some cell

types exhibit significant

intrinsic fluorescence.

- Washing: Ensure thorough

washing of cells with fresh

buffer (containing probenecid)

after the loading step to

remove extracellular dye.-

Autofluorescence: Measure

the fluorescence of a sample

of unloaded cells and subtract

this background from the

measurements of the dye-

loaded cells.
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Inconsistent or uneven dye

loading among cells

- Cell health: Unhealthy or

dying cells will not load the dye

efficiently.- Inadequate mixing:

Poor dispersion of the Fura-5F

AM in the loading buffer.

- Cell Culture: Ensure cells are

healthy and in the logarithmic

growth phase.- Mixing: Vortex

the Fura-5F AM stock solution

with the loading buffer

(containing Pluronic F-127) to

ensure a homogenous

suspension.

Dye compartmentalization

(punctate staining)

Sequestration of the dye into

intracellular organelles such as

mitochondria or the

endoplasmic reticulum.

- Lower the loading

temperature (e.g., room

temperature or even 4°C).-

Reduce the dye concentration

and/or the loading time.

Data Presentation
While specific quantitative data for Fura-5F AM is limited in the literature, the following table

presents data from a study on the closely related dye, Fura-2 AM, demonstrating the significant

improvement in assay quality with the use of probenecid. The Z' factor is a statistical measure

of the quality of a high-throughput screening assay, where a higher value indicates a more

robust and reliable assay. This improvement is largely attributed to the enhanced retention of

the dye.

Table 1: Effect of Probenecid on Fura-2 AM Assay Quality (Z' Factor)

Condition Z' Factor (Mean ± SD)

With 2 mM Probenecid and 0.1% Pluronic F-127 ~0.75 ± 0.05

Without Probenecid (with 0.1% Pluronic F-127) ~0.40 ± 0.10

With 2 mM Probenecid (without 0.1% Pluronic

F-127)
~0.55 ± 0.10

Without Probenecid and without 0.1% Pluronic

F-127
~0.20 ± 0.15
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Data adapted from a study on TRPM7-HEK293 cells using Fura-2 AM. The results indicate that

probenecid has a strong positive influence on assay quality, which is indicative of improved dye

retention and signal stability.[3]

Experimental Protocols
Protocol 1: Preparation of Reagents

Fura-5F AM Stock Solution (1 mM):

Allow the vial of Fura-5F AM and anhydrous DMSO to equilibrate to room temperature.

Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration (e.g.,

50 µL of DMSO to a 50 µg vial).

Vortex briefly to ensure complete dissolution.

Aliquot and store at -20°C, protected from light and moisture.

Pluronic F-127 Stock Solution (20% w/v):

Dissolve 2 g of Pluronic F-127 in 10 mL of anhydrous DMSO.

Store at room temperature. If precipitation occurs, warm to ~40°C and vortex to redissolve.

Probenecid Stock Solution (250 mM):

Dissolve probenecid in 1 M NaOH to create a concentrated stock.

Further dilute with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a

working stock concentration of 250 mM. Adjust the pH to 7.2-7.4.

Store aliquots at -20°C.

Protocol 2: Loading Adherent Cells with Fura-5F AM

Plate cells on coverslips or in a multi-well plate and culture to the desired confluency.

Prepare the Loading Buffer:
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Use a physiological buffer such as HBSS, pH 7.2-7.4.

For a final Fura-5F AM concentration of 5 µM, Pluronic F-127 of 0.04%, and probenecid of

2.5 mM, mix the following (example for 10 mL):

10 mL HBSS

50 µL of 1 mM Fura-5F AM stock solution

20 µL of 20% Pluronic F-127 stock solution

100 µL of 250 mM probenecid stock solution

Vortex the solution thoroughly.

Aspirate the culture medium from the cells.

Wash the cells once with HBSS.

Add the Fura-5F AM loading buffer to the cells and incubate for 30-60 minutes at 37°C or

room temperature, protected from light.

Aspirate the loading buffer and wash the cells twice with HBSS containing 2.5 mM

probenecid.

Add fresh HBSS with 2.5 mM probenecid to the cells and incubate for an additional 30

minutes at room temperature to allow for complete de-esterification of the dye.

The cells are now ready for fluorescence imaging.
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Caption: Mechanism of Probenecid on Fura-5F Retention.
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Caption: Fura-5F AM Loading Workflow with Probenecid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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